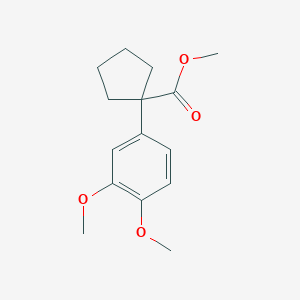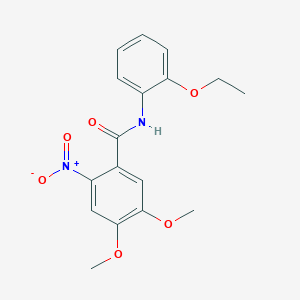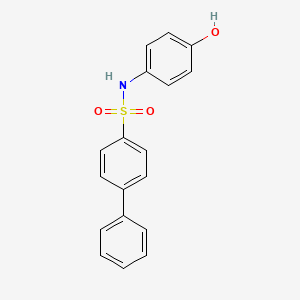
methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate, also known as MDMC, is a chemical compound with potential applications in scientific research. It is a cyclopentanecarboxylate derivative that has been studied for its potential pharmacological properties.
作用機序
The exact mechanism of action of methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in the treatment of neurodegenerative diseases. This compound has been shown to modulate the endocannabinoid system, which plays a role in pain sensation, inflammation, and neuroprotection.
実験室実験の利点と制限
One advantage of using methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate in lab experiments is its potential pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which make it an interesting compound to study. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis can be challenging.
将来の方向性
There are several future directions for the study of methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate. One direction is the further investigation of its potential pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, but more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Another direction is the development of more efficient synthesis methods for this compound. The current multi-step synthesis can be challenging and time-consuming, which limits its availability for research purposes. Finally, the development of new derivatives of this compound with improved pharmacological properties could be a promising direction for future research.
Conclusion
This compound is a cyclopentanecarboxylate derivative that has potential applications in scientific research. It has been studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act through the inhibition of COX-2 and the modulation of the endocannabinoid system. This compound has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications, the development of more efficient synthesis methods, and the development of new derivatives with improved pharmacological properties.
合成法
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate can be synthesized through a multi-step synthetic route. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form 1-(3,4-dimethoxyphenyl)cyclopentanone. This intermediate is then reacted with methyl chloroformate and a base to form this compound.
科学的研究の応用
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate has been studied for its potential pharmacological properties. It has been shown to have analgesic and anti-inflammatory effects in animal models. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
methyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-17-12-7-6-11(10-13(12)18-2)15(14(16)19-3)8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVDLVHMIZERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)

![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)
![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)